Foradil-Combi

Description

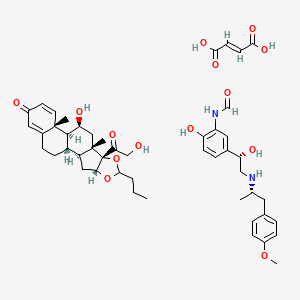

Structure

2D Structure

Properties

CAS No. |

150693-38-2 |

|---|---|

Molecular Formula |

C48H62N2O14 |

Molecular Weight |

891.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C25H34O6.C19H24N2O4.C4H4O4/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26;1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3;3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t16-,17-,18-,20+,21?,22+,23-,24-,25+;13-,19+;/m00./s1 |

InChI Key |

AKYNJTFOHFQPEM-JRLZQBLDSA-N |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preclinical Pharmacological Mechanisms of Action of Formoterol Budesonide Combination

Cellular and Molecular Interactions of Long-Acting β2-Agonists and Inhaled Corticosteroids

The interaction between LABAs and ICS is not merely additive, where the effects are the sum of the individual components. Instead, preclinical studies have revealed a synergistic relationship where each drug potentiates the action of the other, leading to a greater therapeutic effect.

Glucocorticoid Receptor (GR) Translocation and Activation Pathways by β2-Agonists

Budesonide (B1683875), like other corticosteroids, exerts its effects by binding to cytoplasmic glucocorticoid receptors (GRs). nih.gov Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression. nih.govoup.com Preclinical studies have demonstrated that β2-agonists can enhance this process. Catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) have been shown to potentiate ligand-dependent GR transactivation. oup.com This enhancement is most pronounced at lower concentrations of glucocorticoids and is associated with increased binding of the GR to glucocorticoid-responsive elements (GREs) on target genes. oup.com

The proposed mechanism for this potentiation involves the activation of G protein-coupled β2-adrenergic receptors, which then, via G protein βγ-subunits, stimulate the phosphoinositide 3-kinase (PI3-K) pathway. oup.com This signaling cascade ultimately enhances the ability of the GR to translocate to the nucleus and activate gene transcription. oup.com In vitro studies using airway epithelial and macrophage-like cell lines have shown that the LABA salmeterol (B1361061) enhances the effects of fluticasone (B1203827) propionate (B1217596) on GR nuclear translocation. nih.gov This interaction at the receptor activation level is a key component of the synergy observed with ICS/LABA combinations.

Gene Transcription Modulation and Inflammatory Mediator Suppression by Combined Action

The combination of formoterol (B127741) and budesonide leads to significant modulation of gene transcription, often beyond what would be expected from either agent alone. nih.gov Transcriptome-level analyses in human bronchial epithelial cells have revealed complex interactions. For instance, while formoterol alone can induce the expression of some inflammatory genes, the presence of budesonide effectively represses many of these changes. nih.gov

Conversely, formoterol can enhance both the induction and repression of genes by budesonide, providing a mechanistic insight into the improved clinical outcomes with combination therapy. nih.gov Studies in BEAS-2B and primary human bronchial epithelial cells have shown that the combination of budesonide and formoterol regulates a larger set of genes than either drug alone, with a significant portion of these genes not meeting the criteria for regulation by a single agent. nih.gov This combined action leads to a supra-additive induction of many mRNAs, alongside a dominant and beneficial repression of transcripts encoding pro-inflammatory proteins. nih.gov The "functional" signature of ICS, which includes the regulation of genes involved in transcription, apoptosis, and cell migration, is augmented in the presence of formoterol. nih.gov

| Treatment | Induced Genes | Repressed Genes |

|---|---|---|

| Formoterol | 212 | 55 |

| Budesonide | 370 | 413 |

| Budesonide + Formoterol | 609 | 577 |

Data derived from a study on transcriptomic interactions in BEAS-2B cells. nih.gov

Regulation of β2-Adrenoceptor Expression and Desensitization by Corticosteroids

A potential limitation of long-term LABA monotherapy is the downregulation of β2-adrenergic receptors, which could lead to reduced efficacy. Corticosteroids have been shown to counteract this effect. Preclinical studies in human peripheral lung tissue have demonstrated that glucocorticoids can increase the number of β2-adrenergic receptors. nih.gov This is achieved by increasing the rate of β2-adrenergic receptor gene transcription. nih.govduke.edu

In vitro studies have shown that incubation of lung tissues with dexamethasone (B1670325) leads to a time- and concentration-dependent increase in β2-receptor mRNA levels, with a maximal accumulation observed at 2 hours. nih.gov This is followed by an increase in β2-receptor numbers, which peaks between 17 and 24 hours. nih.gov Furthermore, in vivo studies in rats have shown that glucocorticoids can prevent the homologous downregulation of β2-receptor number and mRNA expression induced by β-agonists at the transcriptional level. bohrium.com This protective effect ensures the continued responsiveness of the airways to the bronchodilatory effects of formoterol.

| Parameter | Fold Increase | Time to Max Effect |

|---|---|---|

| β2R mRNA Level | 2.73 ± 0.5 | 2 hours |

| β2R Number | 1.58 ± 0.2 | 17-24 hours |

Data from an in vitro study on human peripheral lung tissue. nih.gov

Interwoven Signaling Cascades and Receptor-Level Synergy Hypotheses of ICS/LABA Combinations

The synergistic effects of ICS and LABA combinations are a result of interwoven signaling cascades. One important mechanism involves the induction of the Regulator of G-protein Signaling 2 (RGS2). In primary human airway smooth muscle cells, the combination of a glucocorticoid and a LABA synergistically induces the expression of RGS2. unc.edu RGS2 is a GTPase-activating protein that attenuates Gq signaling, a pathway involved in bronchoconstriction. unc.edu By upregulating RGS2, the combination therapy enhances bronchoprotection against various spasmogens. unc.edu

Another hypothesis for synergy relates to the ability of glucocorticoids to alter the signaling profile of G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor. By modulating the ratio of β-arrestin 1 and β-arrestin 2, glucocorticoids can shift the balance between G protein-dependent and β-arrestin-dependent signaling pathways, potentially enhancing the therapeutic effects of β2-agonists. nih.gov These intricate interactions at the molecular level provide a strong rationale for the clinical efficacy of combining formoterol and budesonide.

Preclinical Assessment of Bronchodilator and Anti-inflammatory Effects of Formoterol-Budesonide

Preclinical models have been crucial in characterizing the pharmacological profile of the formoterol-budesonide combination, particularly its bronchodilatory and anti-inflammatory properties.

Onset and Duration of Bronchodilation in Respiratory Models

Formoterol is known for its rapid onset and long duration of action. nih.govtga.gov.au Preclinical provocation studies in animal models have demonstrated that budesonide possesses anti-anaphylactic and anti-inflammatory effects, which manifest as a decrease in bronchial obstruction during both the immediate and late phases of an allergic reaction. tga.gov.au Formoterol provides a dose-dependent bronchodilating effect with an onset within 1 to 3 minutes and a duration of at least 12 hours after a single dose. tga.gov.au

Modulation of Airway Hyperresponsiveness in Preclinical Settings

Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a cardinal feature of asthma. Preclinical studies indicate that the formoterol-budesonide combination effectively modulates AHR through distinct but complementary pathways. The primary effect is attributed to formoterol's functional antagonism. nih.gov As a potent β2-adrenoceptor agonist, formoterol induces relaxation of the airway smooth muscle, directly counteracting bronchoconstriction regardless of the spasmogen involved. nih.gov

Budesonide contributes to the reduction of AHR more indirectly by targeting the underlying inflammation. In experimental settings, budesonide has been shown to decrease the infiltration of inflammatory cells, such as eosinophils, into the airways. nih.gov This anti-inflammatory action reduces the release of mediators that can sensitize airway smooth muscle and contribute to hyperreactivity.

In a preclinical model involving adenosine (B11128) monophosphate (AMP) challenge, which indirectly causes mast cell degranulation and subsequent bronchoconstriction, the combination of formoterol and budesonide demonstrated superior bronchoprotection compared to formoterol alone. nih.gov This suggests that while formoterol provides direct smooth muscle relaxation, budesonide's anti-inflammatory effect on mast cells and other inflammatory components reduces the intensity of the initial stimulus, leading to a more profound attenuation of AHR. nih.gov

| Component | Primary Mechanism in AHR Modulation | Preclinical Evidence |

| Formoterol | Functional antagonism | Directly relaxes airway smooth muscle, counteracting induced bronchoconstriction. nih.gov |

| Budesonide | Anti-inflammatory action | Reduces infiltration of inflammatory cells, decreasing mediators that sensitize airways. nih.govnih.gov |

| Combination | Synergistic bronchoprotection | Provides greater protection against indirect bronchoconstrictor stimuli (e.g., AMP challenge) than formoterol alone. nih.gov |

Impact on Airway Remodeling and Fibrosis Markers in Experimental Models

Airway remodeling refers to the structural changes in the airways, including increased smooth muscle mass, subepithelial fibrosis, and myofibroblast proliferation, which contribute to irreversible airflow obstruction. Preclinical models have shown that the formoterol-budesonide combination can favorably impact these processes.

In allergen-sensitized animal models, combination therapy significantly attenuated the allergen-induced increase in submucosal myofibroblast numbers and changes in smooth muscle area, an effect not seen with budesonide monotherapy. nih.govresearchgate.net Myofibroblasts are key effector cells in fibrosis, and their reduction points to an anti-fibrotic potential of the combined treatment. researchgate.net The mechanism is thought to involve budesonide's inhibition of pro-inflammatory and pro-fibrotic cytokines, enhanced by formoterol's ability to potentially promote glucocorticosteroid receptor activation. nih.gov

Furthermore, in in vitro studies using human bronchial epithelial cells, the combination of budesonide and formoterol demonstrated synergistic or additive effects in suppressing the production of remodeling-associated growth factors. nih.gov Specifically, the release of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), which are implicated in angiogenesis and tissue repair processes that can become dysregulated in remodeling, was effectively inhibited. nih.gov

| Remodeling Feature | Key Cellular/Molecular Marker | Effect of Formoterol-Budesonide Combination |

| Subepithelial Fibrosis | Myofibroblasts | Significantly attenuates the increase in submucosal myofibroblast numbers post-allergen challenge. nih.govresearchgate.net |

| Smooth Muscle Changes | Smooth Muscle Area | Attenuates allergen-induced changes in the percentage of smooth muscle area. nih.gov |

| Growth Factor Production | VEGF, bFGF | Suppresses the production of these remodeling-associated growth factors in bronchial epithelial cells. nih.gov |

Inhibition of Mast Cell Mediator Release and Plasma Exudation in Preclinical Systems

Mast cells are critical initiators of the early allergic response, releasing a cascade of inflammatory mediators upon activation. Preclinical in vitro studies have established that formoterol is a potent inhibitor of mast cell degranulation. nih.gov It has been shown to inhibit the IgE-dependent release of histamine (B1213489) from human lung mast cells in a concentration-dependent manner, acting as a full agonist and being approximately 10-fold more potent than isoprenaline. nih.gov This stabilizing effect on the mast cell membrane prevents the release of pre-formed mediators like histamine and newly synthesized lipid mediators, which are responsible for acute bronchoconstriction and vasodilation. nih.govmdpi.com

Budesonide complements this action by reducing the number of mast cells in the airway mucosa over time and inhibiting the synthesis of pro-inflammatory cytokines that contribute to the late-phase allergic reaction. nih.gov

Plasma exudation, the leakage of plasma proteins into the airway lumen due to increased microvascular permeability, is a key feature of asthma-related inflammation. Formoterol has been shown to inhibit this capillary leakage. nih.gov This is achieved through its action on β2-adrenoceptors on endothelial cells, which helps to stabilize the microvasculature and reduce the gaps between endothelial cells, thereby preventing the exudation of plasma that contributes to airway edema and mucus plugging.

| Process | Key Mediator/Cell | Effect of Formoterol | Effect of Budesonide |

| Mast Cell Degranulation | Histamine | Potently inhibits IgE-dependent histamine release. nih.gov | Reduces the number of mast cells in the airway mucosa. nih.gov |

| Plasma Exudation | Endothelial Cells | Stabilizes capillary membranes to inhibit plasma leakage. nih.gov | Reduces underlying inflammation that drives microvascular permeability. |

Advanced Analytical Methodologies for Formoterol Budesonide Research

Chromatographic Techniques for Component Separation and Quantification in Research Samples

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For formoterol-budesonide research, various sophisticated chromatographic techniques are employed to handle the challenges posed by the different physicochemical properties of the two APIs and their potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) in Pharmaceutical Research

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of formoterol (B127741) and budesonide (B1683875). These methods offer high resolution, sensitivity, and reproducibility for the simultaneous determination of both compounds.

Reverse-phase HPLC (RP-HPLC) is a common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. Several studies have detailed the development and validation of RP-HPLC methods for formoterol-budesonide combinations. nih.govamazonaws.com These methods are optimized to achieve separation of formoterol, the two epimers of budesonide (A and B), and their respective degradation products. nih.gov

UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. A Quality by Design (QbD) approach has been successfully applied to develop a robust UHPLC method for separating formoterol, budesonide, and their related substances. nih.gov This systematic approach involves studying various chromatographic parameters like column type, mobile phase pH, temperature, and gradient time to find the optimal separation conditions. nih.gov For instance, one study identified mobile phase pH as a critical factor for peak tailing, while gradient time and temperature were crucial for the resolution of the analytes. nih.gov

Validation of these HPLC and UHPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, accuracy, precision, specificity, and robustness. amazonaws.comlcms.cz This ensures the methods are suitable for their intended purpose in a quality control environment. lcms.cz

Table 1: Example HPLC/UHPLC Method Parameters for Formoterol and Budesonide Analysis

| Parameter | HPLC Method 1 nih.gov | HPLC Method 2 amazonaws.com | UHPLC Method nih.gov |

|---|---|---|---|

| Column | C18 | Hypersil BDS C-18, 150 x 4.6mm, 5 µm | BEH C18, 2.1 × 1.7 µm × 10 cm |

| Mobile Phase | Acetonitrile:5 mM Sodium Dihydrogen Orthophosphate, pH 3 (60:40% v/v) | Gradient with NaH2PO4.H2O buffer (pH 3.1) and Acetonitrile | Acetonitrile and Ammonium Acetate buffer |

| Flow Rate | 1.5 mL/min | 1.5 mL/min | 0.35 mL/min |

| Detection (UV) | 214 nm | 214 nm (Formoterol), 247 nm (Budesonide) | Not Specified |

| Temperature | Ambient | Not Specified | 35 °C |

| pH | 3.0 | 3.1 | 8.2 |

Gas Chromatography (GC) for Volatile Components Analysis in Research

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. While HPLC is the primary method for the analysis of the non-volatile APIs formoterol and budesonide, GC finds its application in the analysis of volatile impurities that may be present in the drug product. These could include residual solvents from the manufacturing process or volatile degradation products.

Literature specifically detailing the GC analysis of volatile components in Formoteril-Combi is limited. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a standard method for such analyses in the pharmaceutical industry. One study noted the use of a GC-MS method for the quantitative determination of formoterol in urine, demonstrating the technique's applicability to the molecule after suitable sample preparation. oup.com In the context of the final drug product, GC would be employed to identify and quantify substances like ethanol, which might be used as a solvent, or other volatile organic compounds that could arise from the degradation of excipients or the APIs under stress conditions like heat.

Supercritical Fluid Chromatography (SFC) Applications in Pharmaceutical Analysis

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" technology due to its significant reduction in the use of organic solvents compared to HPLC. routledge.com It offers advantages such as high speed and efficiency, making it a valuable tool in pharmaceutical analysis. nih.gov

SFC has proven to be particularly effective for chiral separations and the analysis of steroids. news-medical.netnih.gov Given that budesonide is a corticosteroid, SFC represents a highly suitable technique for its analysis. The lower viscosity of the supercritical fluid mobile phase allows for faster separations and higher resolution compared to liquid chromatography. nih.gov While specific applications for the formoterol-budesonide combination are not widely published, the successful use of Ultra-Performance Supercritical Fluid Chromatography (UPSFC) for the analysis of various steroid classes demonstrates its potential. nih.gov The technique's ability to separate isomers and enantiomers is another significant advantage, especially in complex pharmaceutical formulations. nih.gov

Multidimensional Chromatography Approaches in Complex Mixture Analysis

Multidimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), provides a powerful solution for analyzing highly complex samples where single-dimension chromatography may not provide adequate resolution. chromatographyonline.com This technique enhances peak capacity by subjecting fractions from the first dimension of separation to a second, orthogonal separation. chromatographyonline.com

There are two main modes of 2D-LC: comprehensive 2D-LC (LCxLC), where the entire sample is subjected to both separation dimensions, and heart-cutting 2D-LC (LC-LC), where only specific fractions of interest from the first dimension are transferred to the second column for further analysis. chromatographyonline.com

For a combination product like Formoteril-Combi, 2D-LC can be invaluable for separating co-eluting impurities from the main API peaks or for resolving complex degradation profiles. The use of different column chemistries and/or mobile phases in the two dimensions provides the orthogonality needed for such challenging separations. chromatographyonline.com Research has shown the utility of 2D-LC/MS/MS for the multiplex analysis of steroid hormones in plasma, highlighting its power in resolving complex mixtures of structurally similar compounds like budesonide and its related impurities. mdpi.com

Spectroscopic and Spectrometric Characterization of Formoterol-Budesonide Formulations

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and molecular characterization of pharmaceutical compounds. They are often coupled with chromatographic techniques to provide comprehensive analytical data.

Mass Spectrometry (MS) Including LC-MS and GC-MS for Molecular Characterization in Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural characterization of molecules. When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it provides unparalleled specificity and sensitivity.

LC-MS/MS (tandem mass spectrometry) is a key technology in formoterol-budesonide research. waters.com The distinct physicochemical properties of formoterol and budesonide make their simultaneous analysis challenging. waters.com However, highly sensitive LC-MS/MS methods have been developed to quantify both analytes in the same run, even at very low concentrations (pg/mL level) in biological matrices like human plasma. waters.comwaters.com

This high sensitivity is crucial for pharmacokinetic studies where circulating drug levels are very low. waters.comwaters.com The method involves optimizing several parameters, including sample extraction, chromatographic separation, and mass spectrometric conditions (e.g., ionization source, collision energy) to ensure analytes are separated from matrix components and maximum sensitivity is achieved. waters.com

Table 2: Example LC-MS/MS Method Performance for Formoterol and Budesonide

| Parameter | Finding | Reference |

|---|---|---|

| Technique | LC-MS/MS | waters.com |

| Matrix | Human Plasma | waters.com |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL for both analytes | waters.com |

| Linear Dynamic Range | 5–1000 pg/mL | waters.com |

| Sample Preparation | Solid Phase Extraction (SPE) | waters.com |

Furthermore, LC-MS is instrumental in impurity profiling and forced degradation studies. It can be used to identify and characterize unknown degradation products by providing accurate mass measurements and fragmentation patterns, which help in elucidating the structures of these new chemical entities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. core.ac.uk It provides detailed information about the chemical environment of individual nuclei within a molecule, allowing for the determination of its structure and conformation. In the context of formoterol-budesonide research, NMR is instrumental in confirming the chemical structures of the active pharmaceutical ingredients (APIs) and identifying any potential impurities or degradants that may arise during manufacturing or storage.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a comprehensive structural analysis. core.ac.uk Techniques such as 1H NMR and 13C NMR provide fundamental information about the proton and carbon skeletons of the molecules. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between different atoms within the molecules, further confirming their structures. core.ac.uk These methods are particularly valuable when analyzing the drug substances in complex matrices, such as pharmaceutical formulations or biological samples, where excipients or endogenous molecules could interfere with the analysis.

Raman and Near-Infrared (NIR) Spectroscopy for Formulation Analysis and Characterization

Raman and Near-Infrared (NIR) spectroscopy are non-destructive vibrational spectroscopic techniques that have found increasing application in the pharmaceutical industry for formulation analysis. nih.govbrad.ac.uk These methods provide both chemical and physical information, making them ideal for characterizing the solid-state properties of drug formulations. nih.gov

Raman spectroscopy is particularly useful for identifying the individual components within a formulation, including the APIs and excipients. ddl-conference.com Chemical imaging by Raman spectroscopy can map the spatial distribution of each component on the surface of a solid dosage form, providing insights into the homogeneity of the blend. ddl-conference.com This is crucial for ensuring consistent drug content and performance.

NIR spectroscopy, on the other hand, is highly sensitive to variations in physical properties such as particle size and moisture content. nih.gov It is often used for in-process monitoring during manufacturing to ensure that the final product meets the required specifications. nih.gov Both Raman and NIR spectroscopy are rapid and require minimal sample preparation, making them suitable for high-throughput screening and quality control. nih.gov

| Technique | Application in Formoterol-Budesonide Research | Key Findings/Capabilities |

| Raman Spectroscopy | Formulation analysis, component identification, and distribution mapping. ddl-conference.com | Differentiates between formoterol fumarate, budesonide, and excipients. Provides chemical images showing the spatial distribution of each component. ddl-conference.com |

| Near-Infrared (NIR) Spectroscopy | In-process monitoring, analysis of physical properties (e.g., particle size, moisture). nih.govnih.gov | Rapid, non-destructive analysis of critical quality attributes during manufacturing. nih.gov |

UV-Visible (UV-Vis) Spectroscopy for Quantitative Analysis in Research Settings

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of drugs in various samples. researchgate.netniscpr.res.in The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. A new UV spectrophotometric method has been developed for the simultaneous determination of formoterol fumarate and budesonide in their combined dosage form. niscpr.res.in

In methanol, formoterol fumarate and budesonide exhibit maximum absorbance (λmax) at 217 nm and 252 nm, respectively. niscpr.res.in This difference in their absorption spectra allows for their simultaneous quantification using appropriate mathematical models. The method has been shown to be simple, rapid, accurate, and precise for the analysis of the combined dosage form. niscpr.res.in

| Parameter | Formoterol Fumarate | Budesonide |

| λmax in Methanol | 217 nm niscpr.res.in | 252 nm niscpr.res.in |

Mass Spectrometry Imaging for Spatially Resolved Drug Distribution in Biological Tissues

Mass spectrometry imaging (MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of drugs and their metabolites within biological tissues. nih.govcolumbia.edu This technology provides crucial information on where the drugs accumulate in the target organs, which is essential for understanding their pharmacokinetic and pharmacodynamic properties. columbia.edu

In the context of inhaled therapies like the formoterol-budesonide combination, MSI can be used to map the distribution of both drugs in the lungs and other tissues. osti.gov This helps researchers to assess the efficiency of drug delivery to the target site and to identify potential off-target accumulation. Various MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization), can be employed to achieve high spatial resolution and sensitivity. columbia.edu

Other Advanced Analytical Approaches in Pharmaceutical Research

Capillary Electrophoresis Techniques for Purity and Bioanalysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is widely used in pharmaceutical analysis for purity assessment and bioanalysis. nih.govdiva-portal.org The technique separates molecules based on their charge-to-size ratio in an electric field.

Several CE methods have been reported for the analysis of formoterol and budesonide. nih.govoup.com These methods can be used to separate the active ingredients from their related impurities, providing a detailed purity profile of the drug substances. CE is also a valuable tool for bioanalysis, as it can be used to quantify the drugs and their metabolites in biological fluids such as plasma and urine. nih.gov The high efficiency and low sample consumption of CE make it an attractive alternative to traditional chromatographic methods. diva-portal.org

Electrochemical and Thermal Analytical Methods in Pharmaceutical Studies

Electrochemical methods, such as voltammetry and polarography, can be employed for the quantitative analysis of electroactive compounds like formoterol. These techniques are based on measuring the current response of an analyte to a varying potential.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical properties of the drug substances and their formulations. DSC can be used to determine the melting point and crystallinity of the compounds, while TGA provides information about their thermal stability and decomposition behavior. These methods are essential for understanding the solid-state properties of the drugs and for ensuring the stability of the pharmaceutical product.

Application of Chemometrics and Advanced Data Analysis in Pharmaceutical Analysis

In the analysis of combination drug products like Formoterol-Budesonide, chemometrics and advanced data analysis serve as powerful tools to ensure method robustness and efficiency. A key approach in modern analytical development is Analytical Quality by Design (AQbD), a systematic, risk-based strategy that moves beyond the traditional one-factor-at-a-time (OFAT) approach. waters.combioprocessonline.com AQbD begins with predefined objectives and involves screening multiple variables to gain a comprehensive understanding of their impact on method performance. waters.combioprocessonline.com

The core of AQbD lies in Design of Experiments (DoE), a structured method for determining the relationships between factors affecting a process and its output. lcms.cz For the analysis of formoterol and budesonide, this involves systematically investigating various chromatographic parameters such as column stationary phase, mobile phase pH, temperature, flow rate, and gradient time. nih.gov By applying DoE, researchers can identify the critical factors affecting the analytical method's performance. For instance, studies have shown that for the separation of formoterol and budesonide, the mobile phase pH is a critical factor for peak shape, while gradient time and temperature are crucial for achieving the desired resolution. nih.gov

This multivariate approach allows for the establishment of a Method Operable Design Region (MODR), which defines the multidimensional space of variables that consistently meets the method's performance criteria. waters.com The result is a well-understood, robust, and fit-for-purpose analytical method that delivers reliable performance throughout its lifecycle. waters.combioprocessonline.com Software tools are often employed to facilitate the AQbD process, automating the exploration of different conditions and modeling the data to find optimal and robust analytical conditions. waters.comlcms.czwaters.com This systematic approach not only enhances the understanding of the analytical method but also offers potential for greater regulatory flexibility. nih.gov

Method Development and Validation Protocols for Preclinical Analytical Assays

The development and validation of analytical methods for preclinical assays of Formoterol-Budesonide combinations are critical for ensuring the quality, safety, and efficacy of the pharmaceutical product. These protocols are established to demonstrate that the analytical procedure is suitable for its intended purpose, generating consistent, accurate, and precise results. lcms.cz Validation studies are executed following a predefined protocol with established acceptance criteria to ensure compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). lcms.czejbps.comeuropa.euich.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the simultaneous estimation of formoterol and budesonide. ejbps.comrjptonline.org The development process involves selecting appropriate columns, mobile phases, and detector settings to achieve adequate separation and quantification of the two active pharmaceutical ingredients (APIs) and any related substances or degradation products. nih.gov

Method validation encompasses a set of specific performance characteristics as outlined by ICH guidelines. ejbps.comimpactfactor.org These include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and placebo ingredients. rjptonline.org This is often demonstrated by comparing chromatograms of the drug product with those of the placebo and stressed samples. rjptonline.org

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. lcms.cz The linearity is typically evaluated by analyzing a series of dilutions of a standard solution and is confirmed by a high correlation coefficient (R²), often ≥0.999. lcms.cz

Accuracy: This refers to the closeness of the test results to the true value. It is often determined by recovery studies, where known amounts of the API are added to a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%). lcms.cz

Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness). lcms.cz The relative standard deviation (%RSD) is calculated, with acceptance criteria typically being less than 2%. ejbps.com

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. impactfactor.org For preclinical bioanalysis, where concentrations in plasma can be very low, highly sensitive methods like LC-MS/MS are required, achieving LOQs in the picogram per milliliter (pg/mL) range. waters.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate). rjptonline.org It provides an indication of the method's reliability during normal usage.

The following tables summarize typical validation results from published research on the analysis of Formoterol-Budesonide.

Table 1: Linearity Data for Formoterol and Budesonide

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| Formoterol Fumarate | 17.5 - 52.5 | > 0.999 |

| Budesonide | 6 - 18 | > 0.999 |

| Formoterol Fumarate | 0.3 - 0.9 | 0.9997 |

| Budesonide | 20 - 60 | 0.9994 |

Data compiled from multiple sources. ejbps.comamazonaws.com

Table 2: Accuracy (Recovery Study) Results

| Analyte | Spiked Level | % Recovery Range | % RSD |

| Formoterol Fumarate | 80%, 100%, 120% | 99.90 - 100.56 | ≤ 1.5 |

| Budesonide | 80%, 100%, 120% | 97.8 - 101.5 | ≤ 1.42 |

| Budesonide | 80%, 100%, 120% | 99.75 - 100.63 | ≤ 1.5 |

Pharmaceutical Formulation Research and Novel Delivery Systems for Inhaled Formoterol Budesonide

Design Considerations for Inhalable Particle Engineering

The engineering of particles for inhalation is a meticulous process that involves the manipulation of various physicochemical properties to ensure efficient aerosolization and deposition in the desired lung regions.

The aerodynamic particle diameter is a crucial determinant of the deposition pattern of inhaled particles within the respiratory tract. For effective delivery to the smaller airways and alveoli, an aerodynamic diameter of 1–5 µm is generally considered optimal mdpi.comnih.gov. Particles larger than 5 µm tend to impact in the oropharynx, while particles smaller than 0.5 µm may be exhaled biointerfaceresearch.com.

Research on formoterol-budesonide formulations has focused on achieving a Mass Median Aerodynamic Diameter (MMAD) within this therapeutic window. For instance, a study comparing a developed metered-dose inhaler (MDI) formulation of formoterol (B127741) fumarate and budesonide (B1683875) with a marketed formulation found that the developed formulation had a lower MMAD. Specifically, the MMAD for formoterol was 3.03 ± 0.058 µm in the developed formulation compared to 3.86 ± 0.058 µm in the marketed one. For budesonide, the MMAD was 3.53 ± 0.06 µm and 4.10 ± 0.10 µm, respectively nih.gov. Another in-vitro study on a dry powder inhaler containing budesonide and formoterol (Symbicort® Turbuhaler®) demonstrated the influence of inhalation flow rate on the MMAD, with a higher flow rate of 60 L/min resulting in a smaller MMAD of 2.3 ± 0.62 µm for formoterol compared to 3.62 ± 0.14 µm at 28.3 L/min researchgate.net.

| Formulation/Condition | Active Ingredient | Mass Median Aerodynamic Diameter (MMAD) (µm) | Fine Particle Fraction (FPF) (%) | Reference |

| Developed MDI Formulation I | Formoterol Fumarate | 3.03 ± 0.058 | Higher than marketed formulation | nih.gov |

| Marketed MDI Formulation II | Formoterol Fumarate | 3.86 ± 0.058 | Lower than developed formulation | nih.gov |

| Developed MDI Formulation I | Budesonide | 3.53 ± 0.06 | Higher than marketed formulation | nih.gov |

| Marketed MDI Formulation II | Budesonide | 4.10 ± 0.10 | Lower than developed formulation | nih.gov |

| Symbicort® Turbuhaler® at 28.3 L/min | Formoterol | 3.62 ± 0.14 | 19.16 ± 5.6 | researchgate.net |

| Symbicort® Turbuhaler® at 60 L/min | Formoterol | 2.3 ± 0.62 | 52.48 ± 8.32 | researchgate.net |

In dry powder formulations, the interplay of cohesive forces (particle-particle) and adhesive forces (particle-carrier) governs the efficiency of drug dispersion upon inhalation. A delicate balance is required: forces must be strong enough to ensure blend homogeneity and stability, yet weak enough to allow for the detachment of the fine drug particles from the larger carrier particles during inhalation jst.go.jpresearchgate.netnih.gov.

The atomic force microscope (AFM) colloid probe technique has been utilized to directly quantify these interaction forces in model dry powder systems containing budesonide and a lactose (B1674315) carrier nih.gov. These studies revealed that the budesonide-lactose system exhibited strong cohesive properties, which could suggest a potential for poor blend homogeneity and segregation nih.gov. The cohesive-adhesive balance (CAB) system provides a tool for predicting the behavior of dry powder formulations nih.gov. For instance, a high cohesive strength in drug-only formulations can paradoxically lead to a higher fine particle fraction, as it may influence the size of agglomerates and their subsequent aerodynamic drag nih.gov.

The addition of force control agents (FCAs) like leucine, lecithin, and magnesium stearate can modify these interfacial properties. Conditioning the drug particles with FCAs can lead to more homogenous interactive blends with weaker drug-lactose interactions, thereby improving drug delivery performance jst.go.jpresearchgate.netdoaj.org.

| System | Observation | Implication | Reference |

| Budesonide-Lactose | Strong cohesive properties | Potential for poor blend homogeneity and segregation | nih.gov |

| Salbutamol Sulphate-Lactose | Tendency for adhesion | Propensity for a homogenous blend | nih.gov |

| Drug-only formulations | Increased cohesive strength | Higher fine particle fraction | nih.gov |

| Formulations with FCA-conditioned drug | Weaker drug-lactose interactions | Improved drug delivery performance | jst.go.jpresearchgate.netdoaj.org |

The shape and surface characteristics of inhaled particles significantly influence their aerosolization and deposition behavior. Research has shown that spray-drying budesonide and formoterol fumarate, either individually or as composites, results in the formation of smooth, spherical microparticles that are suitable for inhalation nih.govresearchgate.netbohrium.com. This is in contrast to the micronized raw materials, which are typically crystalline and have irregular shapes nih.govresearchgate.net. The amorphous nature of the spray-dried particles can also be beneficial for dissolution and absorption mdpi.comnih.gov.

The surface properties of the particles also play a role in their interaction with moisture and with each other. For example, coating particles with hydrophobic excipients can reduce capillary forces between particles, thereby improving the powder's aerosolization properties nih.gov.

| Material | Processing Method | Particle Morphology | Crystalline Nature | Reference |

| Budesonide | Micronized (starting material) | Rough, irregularly shaped | Crystalline | researchgate.net |

| Formoterol Fumarate Dihydrate | Micronized (starting material) | Crystalline, geometric/multi-faceted | Crystalline | researchgate.net |

| Budesonide | Spray-dried | Smooth, spherical | Amorphous | nih.govresearchgate.net |

| Formoterol Fumarate | Spray-dried | Smooth, spherical | Amorphous | nih.gov |

| Budesonide-Formoterol Fumarate Composites | Spray-dried | Smooth, spherical | Amorphous | nih.govresearchgate.net |

Advanced Formulation Strategies for Enhanced Pulmonary Delivery

To overcome the challenges associated with conventional formulations, researchers are exploring advanced strategies to improve the efficiency of pulmonary drug delivery for the formoterol-budesonide combination.

The traditional approach to DPI formulations involves blending the micronized drug with larger, inert carrier particles, typically lactose nih.gov. This carrier-based system improves the flowability and handling of the powder and aids in the dispersion of the drug during inhalation mdpi.com. The selection of the carrier's properties, such as particle size, is crucial, with smaller carriers generally being more favorable for drug dispersion mdpi.com. However, challenges with carrier-based systems include the potential for incomplete drug detachment from the carrier and the unsuitability of lactose for all patients tbzmed.ac.ir.

In contrast, carrier-free DPI formulations offer the potential for higher drug loading and avoid issues related to drug-carrier interactions mdpi.comtbzmed.ac.ir. These formulations often rely on particle engineering techniques to produce particles with optimal properties for aerosolization. For instance, the use of force control agents like magnesium stearate, leucine, and lecithin has been shown to improve the performance of carrier-free systems containing budesonide by reducing the interfacial free energy between drug particles, which in turn reduces cohesion and facilitates deagglomeration mdpi.com.

| Formulation Approach | Description | Advantages | Challenges |

| Carrier-Based | Micronized drug is blended with larger inert carrier particles (e.g., lactose). | Improved powder flow and handling; aids in drug dispersion. | Incomplete drug detachment; potential for drug-carrier incompatibility; lactose intolerance. tbzmed.ac.ir |

| Carrier-Free | Consists of the active pharmaceutical ingredient without a carrier. | Higher drug loading; avoids drug-carrier interaction issues; suitable for high-dose drugs. tbzmed.ac.ir | Potential for particle agglomeration; handling difficulties; requires advanced particle engineering. tbzmed.ac.ir |

Novel delivery systems utilizing microparticles and nanoparticles are being investigated to provide enhanced therapeutic efficiency and controlled drug release for inhaled compounds nih.gov. These particulate-based systems can protect the drug from enzymatic degradation, evade pulmonary clearance mechanisms, and deliver the drug to targeted sites within the lungs nih.gov.

Liposomes , which are vesicles composed of lipid bilayers, are a promising platform for pulmonary drug delivery. They can encapsulate both hydrophilic and lipophilic drugs and can be formulated with lipids that are endogenous to the lungs, enhancing their safety profile acs.org. Budesonide-loaded liposomal nanoparticles (BUD-LNPs) have been developed and shown to have excellent stability and provide sustained release. In pre-clinical models, these BUD-LNPs demonstrated superior therapeutic efficacy compared to free budesonide in alleviating airway hyperresponsiveness and inflammation nih.gov.

Polymeric nanoparticles also offer a versatile platform for controlled drug delivery. These nanoparticles can be engineered to have specific properties that allow for prolonged residence time in the lungs mdpi.com. Studies have explored the use of polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles for formoterol delivery nih.gov. These systems aim to improve the bioavailability and tissue localization of the drug through a targeted and controlled release mechanism nih.gov.

| Delivery System | Active Ingredient | Key Findings | Reference |

| Liposomal Nanoparticles | Budesonide | Particle size ~127 nm; excellent stability and sustained release; superior therapeutic efficacy in asthmatic mice compared to free drug. | nih.gov |

| Polymeric Nanoparticles | Formoterol | PEGylated PLGA nanoparticles developed for targeted controlled release to improve bioavailability and tissue localization. | nih.gov |

| Polymer Nano Drug Carrier (Lys-p(HEMA)) | Formoterol | Successfully synthesized and loaded with formoterol, showing a steady in vitro release profile and no in vitro toxicity. | mdpi.com |

Mucoadhesive Formulations for Prolonged Lung Retention and Targeted Delivery

To enhance therapeutic outcomes, research has focused on developing formulations that can adhere to the mucus layer of the lungs, thereby increasing the residence time of formoterol and budesonide at their site of action. This approach aims to provide prolonged drug release and more targeted delivery.

One area of investigation involves engineering mucoadhesive microparticles using a spray-drying process. nih.gov A multi-component system comprising dipalmitoylphosphatidylcholine (DPPC), Chitosan, Lactose, and L-Leucine has been developed for the pulmonary delivery of a formoterol/budesonide combination. nih.gov These formulations exhibit spherical shapes and appropriate aerodynamic properties for deep lung delivery. nih.gov The mucoadhesive properties are evaluated through methods such as ζ-potential measurements and ex vivo studies using porcine lung tissue, which assess the adhesion of the particles to the mucosal surface. nih.gov In-vitro release studies are conducted in simulated lung fluid to monitor the dissolution and release of the active compounds over time. nih.gov Further research in this area has explored the use of polymers like HPMC and carbopol to create mucoadhesive microspheres of budesonide, demonstrating high drug entrapment efficiency and sustained release profiles. researchgate.net

The table below summarizes the characteristics of an experimental mucoadhesive formulation for formoterol and budesonide. nih.gov

| Parameter | Finding |

| Composition | Dipalmitylphospatidylcholine (DPPC), Chitosan, Lactose, L-Leucine, Formoterol Fumarate, Budesonide |

| Manufacturing Process | Spray Drying |

| Particle Shape | Spherical |

| Evaluation Methods | Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), Andersen Cascade Impactor, In-vitro release in simulated lung fluid, Ex-vivo mucoadhesion study (porcine lung tissue) |

| Aerodynamic Performance | Deemed appropriate for pulmonary delivery |

Co-suspension Delivery Technologies in Inhaled Formulation

A significant innovation in formulation science for combination therapies is the development of co-suspension delivery technology, particularly for use in pressurized metered-dose inhalers (pMDIs). This technology involves formulating the active pharmaceutical ingredients (formoterol and budesonide) with porous, phospholipid-based particles that form a stable suspension in the hydrofluoroalkane (HFA) propellant. ersnet.orgersnet.org

This approach addresses challenges seen with traditional drug crystal-only suspensions. The co-suspension technology is designed to enable reliable aerosol performance and consistent drug delivery throughout the life of the inhaler. ersnet.orgersnet.org Research indicates that this technology can provide consistent dosing even when subjected to simulated patient-handling errors. ersnet.orgersnet.org Furthermore, scintigraphy studies, which use radioactive labeling to visualize drug deposition, have demonstrated that MDIs utilizing co-suspension technology achieve effective drug delivery throughout the entire lung, including both central and peripheral airways. ersnet.orgersnet.orgnih.gov The TELOS study, a Phase III clinical trial, was conducted to compare a budesonide/formoterol MDI formulated with this co-suspension technology against its individual components and a dry powder inhaler (DPI) formulation. ersnet.orgersnet.orgnih.gov

Key research findings on co-suspension technology for budesonide/formoterol are highlighted below. ersnet.orgersnet.orgnih.gov

| Feature | Research Finding |

| Technology Principle | Active drug crystals are suspended with porous, phospholipid-based carrier particles in HFA propellant. |

| Aerosol Performance | Enables consistent and reliable aerosol performance. |

| Dose Consistency | Maintains consistent drug delivery, even with simulated patient handling errors. |

| Lung Deposition | Gamma scintigraphy studies show effective delivery throughout the whole lung. |

| Regional Deposition | Achieves efficient deposition in both central and peripheral lung regions. |

Innovation in Inhalation Device Research for Optimized Drug Delivery

The efficacy of inhaled therapies like the formoterol-budesonide combination is critically dependent on the performance of the delivery device. Ongoing research is dedicated to the development and optimization of various inhaler technologies to ensure efficient and consistent drug delivery to the lungs.

Pressurized Metered-Dose Inhaler (pMDI) Development Research

The pMDI remains one of the most widely used inhalation devices. A key area of development has been the reformulation of budesonide/formoterol combinations from older chlorofluorocarbon (CFC) propellants to environmentally safer hydrofluoroalkane (HFA) propellants. nih.govinhalationmag.com The budesonide/formoterol pMDI was notably the first to receive FDA approval using the HFA-227ea propellant. inhalationmag.com

Research has focused on ensuring that these new HFA-pMDI formulations are therapeutically equivalent to their DPI counterparts. nih.govnih.govnih.gov In-vitro studies are crucial in this development process, evaluating parameters such as delivered dose uniformity, aerodynamic particle size distribution, and dose proportionality across different strengths. researchgate.net These studies have shown that budesonide/formoterol pMDIs provide a consistent delivered dose with a mean fine particle dose (the fraction of particles with an aerodynamic diameter <4.7 µm) of 59% for budesonide and 68% for formoterol, indicating a high respirable fraction suitable for therapeutic effectiveness. researchgate.net Clinical trials comparing HFA-pMDI and DPI formulations have assessed lung function parameters, such as morning peak expiratory flow (PEF), to establish therapeutic equivalence. nih.gov

The following table presents data from a study comparing the performance of a budesonide/formoterol pMDI with a DPI. nih.gov

| Parameter | Budesonide/Formoterol pMDI | Budesonide/Formoterol DPI |

| Primary Efficacy Endpoint | Change from baseline in morning Peak Expiratory Flow (PEF) | Change from baseline in morning Peak Expiratory Flow (PEF) |

| Result | 29.3 L/min increase | 32.0 L/min increase |

| Conclusion | Therapeutically equivalent increases in morning PEF were observed (p = 0.48). |

Dry Powder Inhaler (DPI) Design and Performance Optimization Studies

DPIs are breath-actuated devices, meaning the patient's inspiratory effort generates the aerosol. Their performance is thus influenced by the patient's inhalation flow rate. nih.gov Research in this area focuses on optimizing the design of the device and the formulation of the powder to ensure efficient drug delivery regardless of patient variability.

Optimization strategies include modifying the physical properties (morphology) of the carrier particles (typically lactose) and the active pharmaceutical ingredients. nih.gov The balance between the adhesion of drug particles to the carrier and the cohesion between drug particles is critical for efficient deagglomeration and aerosolization. nih.gov Device design elements such as mouthpiece geometry and internal airflow resistance are also key areas of study to improve performance. researchgate.net In-vitro studies using an Andersen Cascade Impactor (ACI) are standard for characterizing the aerodynamic performance of DPIs, measuring key metrics like the mass of drug with an aerodynamic diameter of less than 5 microns. ersnet.orgersnet.org Studies have also investigated how critical handling errors, such as failing to shake a device that requires it, can significantly impact the delivered dose from different types of budesonide/formoterol DPIs. ersnet.org

An in-vitro study comparing two different single-dose DPIs containing budesonide and formoterol reported the following aerodynamic characteristics. ersnet.org

| Parameter | Alenia® (Budesonide) | Alenia® (Formoterol) | Foraseq® (Budesonide) | Foraseq® (Formoterol) |

| Mass (%) with Aerodynamic Diameter <5 µm | 44.71% | 56.13% | 53.56% | 52.05% |

Nebulizer Technologies in Research Settings

Nebulizers convert liquid drug solutions or suspensions into a fine mist for inhalation, and they are an important delivery option, particularly in certain clinical settings. Research on nebulized formoterol-budesonide formulations includes evaluating their physicochemical compatibility when mixed with other nebulized drugs, such as ipratropium bromide. indexcopernicus.comresearchgate.net Studies have confirmed that formoterol and budesonide are physically and chemically compatible for co-administration via nebulizer. researchgate.net

A significant area of research is the use of advanced modeling to predict and optimize drug delivery. In silico lung deposition modeling, using computational fluid dynamics, allows researchers to compare the deposition patterns of aerosolized budesonide from different devices. researcher.life One such study compared a smart nebulizer, a standard jet nebulizer, and a DPI. The results indicated that the smart nebulizer, which features breath-triggering and guided inhalation maneuvers, delivered a substantially higher dose to the intrathoracic region and was more effective at targeting the small airways compared to the standard nebulizer and the DPI. researcher.life

The table below summarizes results from an in silico deposition modeling study of budesonide. researcher.life

| Device Type | Intrathoracic Deposition (% of Nominal Dose) | Extrathoracic Deposition (% of Nominal Dose) |

| Smart Nebulizer | 40.5% | 15.6% |

| Standard Jet Nebulizer | 10.3% | 16.5% |

| Dry Powder Inhaler (DPI) | 28.6% | 59.8% |

Strategies for Improving Pulmonary Bioavailability in Preclinical Formulations

Improving the pulmonary bioavailability of formoterol and budesonide is a primary goal of formulation research. This involves maximizing the amount of drug that deposits in the lungs and is available to act locally, while minimizing systemic absorption. The key factors influencing this are the aerodynamic properties of the particles and the efficiency of the inhalation device.

Preclinical strategies focus heavily on particle engineering. For DPIs, this involves optimizing the cohesion-adhesion balance to improve the fine particle fraction (FPF), which is the percentage of the delivered dose contained in particles small enough to reach the deep lung. nih.gov Advanced analytical techniques like atomic force microscopy and Raman imaging are used to study particle interactions at a microscopic level. nih.gov Optimized formulations in preclinical studies have achieved FPFs of 39.4% for Arformoterol (a related compound) and 50.6% for budesonide, indicating improved drug delivery efficiency. nih.gov

Another strategy is the development of controlled-release formulations, such as mucoadhesive microspheres, designed to prolong the residence time of the drug in the lungs, thereby achieving a high local concentration and sustained therapeutic effect. researchgate.netnih.gov The choice of delivery device is also a critical strategy, as preclinical studies and in silico modeling have shown that lung deposition can be significantly increased by using more efficient devices like advanced nebulizers or well-designed DPIs. researcher.lifenih.gov Furthermore, preclinical exposure-response models are developed to quantify the relationship between the pharmacokinetic profile of the inhaled drugs and their pharmacodynamic effects, providing a scientific basis for optimizing formulations to achieve desired clinical outcomes. mdpi.com

Preclinical Drug Discovery and Development Pipeline for Inhaled Respiratory Combinations

Target Identification and Validation in Respiratory Disease Models for Novel Inhaled Therapies

The cornerstone of developing effective respiratory therapies lies in the precise identification and validation of molecular targets involved in the underlying disease pathophysiology. For combination therapies like Foradil-Combi, this involves understanding the synergistic actions of a corticosteroid (budesonide) and a long-acting beta2-agonist (formoterol). nih.govnih.gov

The primary targets for this combination are the glucocorticoid receptor (GR) and the beta-2 adrenergic receptor (β2AR). nih.govmdpi.com GRs are widely distributed in the body and are the target for corticosteroids like budesonide (B1683875), which exert potent anti-inflammatory effects. fda.gov.phbiorxiv.org β2ARs, found extensively in the smooth muscle of the airways, are the target for bronchodilators like formoterol (B127741). mdpi.combiorxiv.org

Preclinical validation of these targets involves a variety of in vitro and in vivo models. ersnet.org Cell-based assays using human airway epithelial cells are crucial for initial proof-of-concept studies. ersnet.org These models help to elucidate the molecular mechanisms, such as the ability of corticosteroids to increase the expression of β2ARs and prevent their downregulation, enhancing the bronchodilatory effect of formoterol. mdpi.com There is also evidence suggesting that β2-agonists can positively influence the anti-inflammatory actions of corticosteroids. nih.gov

Animal models, such as rodents, play a role in understanding the complex interactions within a living organism, although they have limitations in fully replicating human respiratory diseases. ersnet.orgatsjournals.org Studies in rats, for instance, have been used to investigate how β2AR and GR agonists can modulate lung injury and inflammation. nih.govdata.gov The development of more advanced preclinical models, such as lung organoids and "lung-on-a-chip" systems, offers a more physiologically relevant platform for screening the efficacy of inhaled therapies. nih.govacs.org

Table 1: Key Molecular Targets for this compound

| Target | Drug Component | Primary Function in Respiratory Disease |

| Glucocorticoid Receptor (GR) | Budesonide | Mediates anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. nih.gov |

| Beta-2 Adrenergic Receptor (β2AR) | Formoterol | Induces bronchodilation by relaxing airway smooth muscle. mdpi.com |

Drug Candidate Screening and Lead Optimization for Formoterol-Budesonide Analogs

Following target validation, the next phase involves identifying and refining potential drug candidates. This process aims to discover novel molecules with improved efficacy, selectivity, and pharmacokinetic properties compared to existing drugs.

High-Throughput Screening Methodologies in Drug Discovery

High-throughput screening (HTS) is a key technology in the early stages of drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their ability to interact with the identified targets. windows.nethilarispublisher.com In the context of respiratory drug discovery, HTS assays are designed to identify molecules that either activate the β2AR or modulate the activity of the GR. ersnet.org These assays are often cell-based and measure specific cellular responses, such as changes in intracellular signaling molecules or the expression of target genes. ersnet.org While HTS is a powerful tool for identifying initial "hits," further optimization is required to develop these hits into viable drug candidates. ersnet.org

Computational Chemistry and In Silico Drug Design (e.g., Molecular Docking, QSAR)

Computational chemistry and in silico drug design have become indispensable tools in modern drug discovery, offering a faster and more cost-effective way to design and evaluate potential drug molecules. hilarispublisher.comresearchgate.net These methods are used to predict how a compound will interact with its target protein at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. aucegypt.edu For formoterol and budesonide analogs, molecular docking studies can help in designing compounds that fit more precisely into the binding sites of the β2AR and GR, respectively, potentially leading to higher potency and selectivity. aucegypt.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. hilarispublisher.comaucegypt.edu By analyzing the physicochemical properties of known active and inactive compounds, QSAR models can predict the activity of new, untested molecules, guiding the synthesis of more effective drug candidates. aucegypt.edu

These computational approaches, combined with medicinal chemistry expertise, allow for the iterative optimization of lead compounds to enhance their therapeutic properties. hilarispublisher.comscielo.org.mx

Preclinical Pharmacokinetic (PK) Studies for Inhaled Compounds

Once promising drug candidates have been identified and optimized, their pharmacokinetic (PK) properties must be thoroughly evaluated in preclinical models. For inhaled drugs, this involves understanding how the drug is deposited in the lungs, how it dissolves, and how it is cleared from the airways. aerosol-soc.complos.org

Pulmonary Drug Deposition and Dissolution Dynamics Modeling

The effectiveness of an inhaled therapy is highly dependent on the drug's ability to reach its target site in the lungs. frontiersin.org The deposition pattern of an inhaled aerosol is influenced by factors such as the particle size of the drug, the inhalation device, and the patient's breathing pattern. jst.go.jpkcl.ac.uk

Computational models are increasingly used to predict regional drug deposition in the lungs. aerosol-soc.comfda.gov These models can simulate how particles of different sizes will deposit in various regions of the respiratory tract, from the large airways to the smaller bronchioles. plos.org

Table 2: Factors Influencing Pulmonary Drug Deposition

| Factor | Description |

| Particle Size | Aerodynamic particle size distribution (APSD) is a key determinant of where in the respiratory tract a particle will deposit. kcl.ac.uk |

| Inhalation Device | The type of inhaler (e.g., dry powder inhaler, metered-dose inhaler) affects the velocity and particle size of the emitted aerosol. nih.govjst.go.jp |

| Patient's Breathing | The patient's inhalation flow rate and volume influence the trajectory and deposition of the inhaled particles. kcl.ac.uk |

Mucociliary Clearance Mechanisms and Modulation in Research

Mucociliary clearance (MCC) is a primary defense mechanism of the respiratory system, responsible for removing inhaled particles, pathogens, and debris from the airways. mdpi.comnih.gov This process involves the coordinated beating of cilia that propels a layer of mucus towards the pharynx, where it can be swallowed or expectorated. nih.govresearchgate.net

The efficiency of MCC can significantly impact the residence time and, therefore, the efficacy of an inhaled drug. mdpi.comresearchgate.net In diseases like asthma and COPD, MCC is often impaired. mdpi.com Preclinical research utilizes various in vitro and ex vivo models to study MCC. mdpi.comanr.fr These models, which can range from primary airway epithelial cell cultures to microfluidic "organ-on-a-chip" devices, allow researchers to investigate how drug formulations might interact with the mucus layer and how they might be cleared from the airways. mdpi.comanr.fr Understanding these mechanisms is crucial for designing inhaled therapies that can effectively bypass or modulate this clearance system to achieve a sustained therapeutic effect. atsjournals.org

Impact of Formulation Characteristics on Pulmonary and Systemic Exposure in Preclinical Models

The formulation of an inhaled drug is critical as it directly influences the site of deposition within the respiratory tract and subsequent absorption into the systemic circulation. childrensmercy.org For a combination product like formoterol-budesonide, the formulation must ensure that both active pharmaceutical ingredients (APIs) are delivered effectively to the lungs. nih.gov

Key formulation characteristics that impact pulmonary and systemic exposure include particle size, the use of excipients like lactose (B1674315) monohydrate, and the delivery device itself (e.g., pressurized metered-dose inhaler vs. dry powder inhaler). geneesmiddeleninformatiebank.nlchildrensmercy.org Extrafine particle formulations, for instance, are designed to achieve more uniform distribution throughout the respiratory tree, including the smaller peripheral airways. nih.gov This can lead to improved local efficacy and potentially reduced systemic exposure by minimizing oropharyngeal deposition and subsequent gastrointestinal absorption. childrensmercy.orgnih.gov

Studies have shown that modifying formulations can extend pulmonary retention time. For example, incorporating drugs into biomucoadhesive microparticles can prolong their presence in the lungs and reduce systemic absorption, which could decrease potential side effects. nih.gov In the context of budesonide/formoterol, pharmacokinetic studies have been conducted to compare different inhaler types, such as a pressurized metered-dose inhaler (pMDI) and a dry powder inhaler (DPI), to ensure comparable systemic exposure and pulmonary deposition, which relate to safety and efficacy, respectively. europa.eu

Table 1: Impact of Formulation on Drug Exposure

| Formulation Characteristic | Impact on Pulmonary Exposure | Impact on Systemic Exposure | Rationale |

|---|---|---|---|

| Particle Size (e.g., extrafine) | Increased deposition in peripheral airways. nih.gov | Potentially reduced. nih.gov | Smaller particles can travel deeper into the lungs, leading to better local targeting and less deposition in the oropharynx, which is a major source of systemic absorption after being swallowed. childrensmercy.orgnih.gov |

| Excipients (e.g., lactose) | Can aid in the dispersion of the drug powder from a DPI. geneesmiddeleninformatiebank.nl | Indirectly influenced by the efficiency of lung delivery. | Lactose carriers help to de-aggregate the drug particles during inhalation, improving the dose that reaches the lungs. geneesmiddeleninformatiebank.nl |

| Delivery Device (pMDI vs. DPI) | Can differ based on the device's mechanism and the patient's inspiratory effort. fda.gov | Systemic exposure is often compared to establish bioequivalence between devices. europa.eu | Different devices generate aerosols with distinct properties, affecting where the drug deposits in the respiratory tract. fda.gov |

| Mucoadhesive Polymers | Extended retention time in the lungs. nih.gov | Significantly reduced. nih.gov | These polymers bind to the mucus layer, slowing the clearance of the drug from the lungs. nih.gov |

Selection and Application of Preclinical Inhalation Exposure Devices

Translating human inhalation therapy to preclinical animal models presents unique challenges. tandfonline.com Animals cannot use clinical inhalers as intended, necessitating specialized exposure systems. tandfonline.com The choice of device depends on the animal model, the study's objective, and the physicochemical properties of the drug formulation. tandfonline.comwuxiapptec.com

Commonly used preclinical inhalation devices include:

Nose-only exposure chambers: These systems are frequently used for rodents and are designed to minimize contamination of the fur and subsequent ingestion of the drug through grooming. tandfonline.comcriver.com They prevent re-breathing of the aerosol and maintain a consistent atmosphere. criver.com

Intranasal and Intratracheal Delivery: These methods involve direct administration of the drug into the nasal passages or the trachea. wuxiapptec.com Intratracheal delivery, in particular, ensures that a precise dose reaches the lungs, bypassing the nasal and oropharyngeal regions. wuxiapptec.comresearchgate.net This is highly efficient but also more invasive. nih.gov

Whole-body exposure chambers: While allowing for more freedom of movement, these are generally less preferred for pharmaceutical studies due to high drug wastage and the potential for dermal and oral exposure. researchgate.net

The selection of a particular device has significant implications for the resulting pharmacokinetic and pharmacodynamic data. For instance, nose-only systems in rodents can result in high nasal deposition, which may not fully reflect human oral inhalation. nih.gov Intratracheal methods, while precise, bypass the natural filtration of the upper airways. tandfonline.comnih.gov

Table 2: Preclinical Inhalation Exposure Devices

| Device Type | Application in Preclinical Studies | Advantages | Limitations |

|---|---|---|---|

| Nose-Only Chambers | Standard for rodent inhalation toxicology and efficacy studies. tandfonline.comcriver.com | Minimizes contamination and oral ingestion; prevents re-breathing. criver.com | Can cause stress to the animal; high nasal deposition may not mimic human inhalation. nih.gov |

| Intranasal Delivery | Used for early-stage evaluations and when targeting the nasal cavity. wuxiapptec.comcriver.com | Relatively simple and non-invasive. | A significant portion of the dose may be swallowed. |

| Intratracheal Delivery | For precise lung dosing in efficacy and pharmacokinetic studies. wuxiapptec.comresearchgate.net | High dose efficiency and direct lung targeting. wuxiapptec.comnih.gov | Invasive procedure; bypasses upper airway deposition. tandfonline.comnih.gov |

| Facemasks/Head-Domes | Used for larger animals like non-human primates or dogs. tandfonline.comnih.gov | Allows for oral and nasal breathing, more closely mimicking human exposure. tandfonline.com | Can be challenging to fit properly; potential for drug deposition on the face. |

Preclinical Pharmacodynamic (PD) Characterization of Inhaled Formoterol-Budesonide

The preclinical pharmacodynamic assessment of the formoterol-budesonide combination is designed to demonstrate that the two drugs work together effectively. These studies typically use animal models of airway inflammation and bronchoconstriction, which are hallmarks of asthma and COPD.

Formoterol's primary pharmacodynamic effect is bronchodilation, achieved through its agonist activity at beta-2 adrenergic receptors. geneesmiddeleninformatiebank.nlfda.gov Budesonide, a glucocorticoid, exerts potent anti-inflammatory effects. geneesmiddeleninformatiebank.nlfda.gov Preclinical studies aim to show that the combination provides superior or additive effects compared to the individual components. For example, in a mouse model of lung injury, a combination of budesonide and formoterol was shown to reduce systemic inflammation and prevent endothelial dysfunction more effectively than either drug alone. europa.eu

The efficacy of the combination has been evaluated in various animal models. For instance, in a rat thymus involution assay, budesonide demonstrated high systemic activity. fda.gov In studies on airway responsiveness, the combination would be expected to show a reduction in bronchoconstriction challenged by agents like methacholine, alongside a decrease in inflammatory cell counts in bronchoalveolar lavage fluid. The toxicity observed in animal studies with the combination was found to be similar to the effects of the individual components, being dose-dependent and related to their known pharmacological actions. fda.gov.ph

Table 3: Preclinical Pharmacodynamic Findings for Formoterol-Budesonide

| Pharmacodynamic Endpoint | Model | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory Activity | Mouse model of lipopolysaccharide-induced acute lung injury | The combination reduced IL-6 expression and prevented endothelial and cardiac dysfunction. | europa.eu |

| Bronchodilation | In vitro receptor binding assays | Formoterol shows over 200-fold greater agonist activity at β2-receptors than at β1-receptors. | fda.gov |

| Glucocorticoid Potency | Rat thymus involution assay | Budesonide is 40 times more potent than cortisol when administered subcutaneously. | fda.gov |

| Combined Efficacy | General animal toxicity studies | Effects were dose-dependent and associated with the known pharmacological actions of each component. No unexpected toxicity was observed from the combination. | fda.gov.ph |

| Synergistic/Additive Effects | General preclinical data | Evidence suggests additive, compensatory, complementary, and synergistic effects in controlling inflammation and airway remodeling. | europa.eu |

In Vitro and in Vivo Preclinical Modeling for Formoterol Budesonide Research

Development and Application of Human In Vitro Lung Models

In vitro lung models provide controlled environments to study lung biology, model respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), and test potential treatments. promocell.com These systems range from traditional two-dimensional cell cultures to more complex three-dimensional structures that more accurately mimic the human lung environment. nih.govgbo.com

Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems (e.g., Air-Liquid Interface Cultures, Spheroids, Organoids)

Two-dimensional (2D) cell cultures, where cells are grown in a single layer on plastic or glass surfaces, have been a foundational tool in pharmaceutical research for many years. mdpi.com However, they often fail to replicate the complex architecture and cellular interactions of native lung tissue, which can limit their predictive accuracy. nih.govmdpi.com

Three-dimensional (3D) models have emerged to overcome the limitations of 2D cultures, offering a microenvironment that more closely resembles physiological conditions in the human body. gbo.com These systems include spheroids, organoids, and air-liquid interface cultures, which provide more relevant data for studying lung diseases and drug effects. gbo.commdpi.com